molecular formula C11H19NO4 B044898 (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid CAS No. 204688-61-9

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid

Cat. No.: B044898
CAS No.: 204688-61-9
M. Wt: 229.27 g/mol
InChI Key: SKEXQIJIXQSFRX-QMMMGPOBSA-N
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Description

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety

Scientific Research Applications

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The protected pyrrolidine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Deprotection of the Boc group can be achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Free amines.

Mechanism of Action

The mechanism of action of (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid depends on its specific application. In general, the compound can act as a precursor or intermediate in the synthesis of other molecules. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid: Similar structure but with the acetic acid moiety at a different position.

    (s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-4-yl)acetic acid: Similar structure but with the acetic acid moiety at the 4-position of the pyrrolidine ring.

Uniqueness

(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid is unique due to the specific positioning of the acetic acid moiety at the 3-position of the pyrrolidine ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in the synthesis of certain target molecules.

Properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXQIJIXQSFRX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363615
Record name [(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204688-61-9
Record name (3S)-1-[(1,1-Dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204688-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 6.6 g (27.13 mmol ) of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate in methanol (150 mL) was added 25 mL (50 mmol) of 2N aqueous NaOH dropwise and the mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was acidified with 2N hydrochloric acid at 0° C. The organics were extracted with ethyl acetate (×3), washed with brine, dried over anhydrous Na2SO4, and filtered. Evaporation of the solvent gave 5.67 g of [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid. The acid (5.64 g, 24.6 mmol) was converted to the title compound (4.2 g) in 3 steps using the procedure outlined in Example 6. 1H NMR (500 MHz, CDCl3) δ 3.64–3.53 (m, 3H), 3.32 (m, 1H), 3.20 (m, 1H), 2.59 (m, 1H), 2.21 (m, 1H), 1.81 (m 1H), 1.49 (s, 9H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Reactant of Route 2
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Reactant of Route 3
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Reactant of Route 5
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Reactant of Route 6
(s)-2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid

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